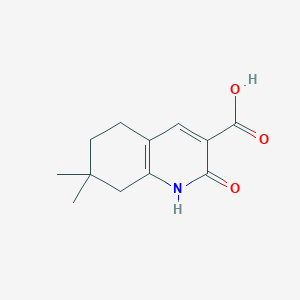

7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

7,7-dimethyl-2-oxo-1,5,6,8-tetrahydroquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2)4-3-7-5-8(11(15)16)10(14)13-9(7)6-12/h5H,3-4,6H2,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOJKOGSFCPGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)NC(=O)C(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420792-86-4 | |

| Record name | 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves multiple steps, starting with the construction of the hexahydroquinoline core. One common approach is the cyclization of appropriate precursors, such as diketones or amino acids, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Converting the compound to its corresponding carboxylic acid derivatives.

Reduction: : Reducing the carbonyl group to form alcohols or amines.

Substitution: : Replacing functional groups with other atoms or groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

Oxidation: : Formation of carboxylic acids and their derivatives.

Reduction: : Production of alcohols and amines.

Substitution: : Generation of a wide range of substituted derivatives.

Scientific Research Applications

This compound has found applications in various scientific fields:

Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.

Biology: : Investigated for its potential biological activity and interactions with biomolecules.

Medicine: : Explored for its therapeutic potential in drug development.

Industry: : Employed in the synthesis of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Structural Variations

The hexahydroquinoline scaffold is common among analogs, but substituents at positions 2, 4, 5, and 7 dictate diversity in activity:

- For example, 2,7,7-trimethyl derivatives (e.g., 1a in and ) exhibit melting points of 202–204°C, suggesting higher crystallinity than non-methylated analogs .

- Position 4: Aryl or heteroaryl substituents (e.g., thien-2-yl in or 4-chlorophenyl in ) modulate receptor binding. The 4-(thien-2-yl) derivative in adopts a monoclinic crystal lattice (space group P21/a), stabilized by N–H···N and C–H···O hydrogen bonds .

- Position 5 : The presence of an oxo group (e.g., 5-oxo in vs. 2,5-dioxo in ) affects hydrogen-bonding capacity and electron distribution .

Physicochemical Properties

Key data for selected compounds are summarized below:

Biological Activity

7,7-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS Number: 1235011-96-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antioxidant and antibacterial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hexahydroquinoline core with a carboxylic acid group and a ketone functional group. Its unique structure may contribute to its biological activities.

Antioxidant Activity

Research has indicated that derivatives of polyhydroquinoline compounds exhibit significant antioxidant properties. For instance, studies utilizing the DPPH radical scavenging assay demonstrated that various derivatives showed antioxidant activity ranging from 70% to 98% . Although specific data for this compound is limited, its structural similarities to known active compounds suggest potential antioxidant effects.

Antibacterial Activity

The antibacterial properties of polyhydroquinoline derivatives have been explored against common pathogens such as Escherichia coli and Bacillus subtilis. In one study, certain derivatives displayed notable growth inhibitory effects against these microorganisms . While direct studies on this compound are scarce, its structural characteristics imply it may possess similar antibacterial properties.

Case Study 1: Antioxidant Assessment

A recent study evaluated the antioxidant capabilities of several polyhydroquinoline derivatives using the DPPH assay. The results indicated that compounds with similar structural motifs to this compound exhibited high radical scavenging activities. The study concluded that these compounds could be developed into immune-enhancing drugs due to their antioxidant potential .

Case Study 2: Antibacterial Evaluation

Another investigation focused on the antibacterial efficacy of polyhydroquinoline derivatives against E. coli and B. subtilis. Among the tested compounds, some demonstrated significant antibacterial activity. This suggests that this compound could also be effective against similar bacterial strains based on its structural properties .

Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted dihydroquinoline precursors. A prominent method includes hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives using thiourea and anhydrous potassium carbonate in ethanol under reflux conditions (60–80°C, 6–8 hours) to yield the carboxylic acid moiety . Optimization strategies:

- Catalyst selection : Anhydrous K₂CO₃ enhances reaction efficiency by acting as both a base and desiccant.

- Solvent choice : Ethanol balances solubility and reactivity; switching to DMF may accelerate kinetics but risks side reactions.

- Temperature control : Reflux ensures complete conversion while minimizing decomposition.

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm substituent positions, such as the 7,7-dimethyl groups (singlets at δ ~1.2–1.4 ppm) and the carboxylic acid proton (broad peak at δ ~12–13 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities. For example, Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate was structurally validated via single-crystal diffraction, revealing boat conformations in the hexahydroquinoline ring .

Basic: What preliminary biological activities have been reported for this compound?

Initial studies on analogs (e.g., ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate) demonstrate:

- Antimicrobial activity : Higher efficacy against Gram-negative bacteria (e.g., E. coli MIC = 8 µg/mL) than Gram-positive strains, attributed to enhanced membrane permeability .

- Analgesic potential : Related dihydroquinolines show COX-2 inhibition in murine models, suggesting anti-inflammatory pathways .

Advanced: How do stereochemical factors influence the synthesis and bioactivity of hexahydroquinoline derivatives?

The hexahydroquinoline core adopts boat or chair conformations depending on substituents. For instance, Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate crystallizes in a boat conformation, which impacts hydrogen-bonding networks and receptor binding . Stereochemical purity is critical: racemic mixtures (e.g., DL-methyl esters) may exhibit reduced activity compared to enantiopure forms due to steric clashes in target binding pockets .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in antimicrobial efficacy (e.g., Gram-negative vs. Gram-positive activity) may arise from:

- Structural variations : Substituents at position 4 (e.g., phenyl vs. propoxyphenyl) alter lipophilicity and target affinity .

- Assay conditions : Variations in bacterial strain virulence or culture media (e.g., cation-adjusted Mueller-Hinton broth vs. LB agar) affect MIC values. Standardized protocols (CLSI guidelines) are recommended for cross-study comparisons .

Advanced: What mechanistic insights exist for the compound’s interaction with biological targets?

- Enzyme inhibition : The 2-oxo and carboxylic acid groups may chelate metal ions in bacterial enzymes (e.g., DNA gyrase), disrupting replication. Docking studies on analogs suggest binding energies of −8.2 to −9.5 kcal/mol for E. coli topoisomerase IV .

- Receptor modulation : Fluorobenzyl-substituted analogs interact with glucocorticoid receptors (IC₅₀ = 0.5–2 µM), implicating anti-inflammatory pathways via NF-κB suppression .

Advanced: How do structural modifications at position 4 impact pharmacological properties?

Comparative studies on 4-substituted analogs reveal:

-

Electron-withdrawing groups (e.g., 4-fluorobenzyl): Enhance antimicrobial activity but reduce solubility.

-

Bulky substituents (e.g., 4-propoxyphenyl): Improve receptor binding but may increase cytotoxicity (e.g., HeLa cell IC₅₀ = 25 µM vs. 50 µM for unsubstituted analogs) .

-

Data table :

Substituent at Position 4 Antimicrobial MIC (µg/mL) Cytotoxicity (HeLa IC₅₀, µM) Phenyl 16 >100 4-Fluorobenzyl 8 25 2-Propoxyphenyl 32 50 Data synthesized from .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

- Purification : The carboxylic acid group complicates column chromatography due to polar interactions; recrystallization from ethanol/water (7:3 v/v) improves yield (65–70%) .

- Byproduct formation : Over-hydrolysis of ester precursors generates dimers. Monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) mitigates this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.